For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of (S)-(+)-3-Bromo-2-methyl-1-propanol
(S)-(+)-3-Bromo-2-methyl-1-propanol is a chiral halogenated alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a primary hydroxyl group and a primary bromide, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex chiral molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and synthetic applications.
Core Chemical and Physical Properties
The fundamental properties of (S)-(+)-3-Bromo-2-methyl-1-propanol are summarized below. These values are essential for its handling, characterization, and use in synthetic procedures.
| Property | Value |
| CAS Number | 98244-48-5[1] |
| Molecular Formula | C₄H₉BrO[1] |
| Molecular Weight | 153.02 g/mol [1][2] |
| Density | 1.461 g/mL at 20-25 °C (lit.)[3] |
| Boiling Point | 73-74 °C at 9 mmHg (lit.) |
| 177.5 °C at 760 mmHg[4] | |
| Refractive Index (n20/D) | 1.483 - 1.484 (lit.)[3] |
| Optical Activity ([α]25/D) | -6.6°, c = 2 in chloroform (for the (R)-enantiomer) |
| Flash Point | 86.1 °C (187 °F)[4][5] |
| Appearance | Liquid |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (S)-(+)-3-Bromo-2-methyl-1-propanol.
| Spectroscopic Data | Details |
| ¹H NMR | Spectra for the racemic and enantiomeric forms are available in chemical databases.[6][7] |
| ¹³C NMR | Data is available in spectral databases. |
| IR Spectroscopy | Vapor phase IR spectra are available.[2] Key absorptions would include a broad O-H stretch (around 3300 cm⁻¹) and C-Br stretch (around 600-700 cm⁻¹). |
| Mass Spectrometry | GC-MS data is available, showing the fragmentation pattern of the molecule.[2] |
Chemical Reactivity and Applications
(S)-(+)-3-Bromo-2-methyl-1-propanol is a versatile reagent in organic synthesis due to its two reactive functional groups: the hydroxyl group and the carbon-bromine bond. This allows for sequential or selective reactions.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the molecule susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of different functional groups at the C3 position.
-
Esterification/Etherification: The primary hydroxyl group can be readily converted into esters or ethers.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
This compound is particularly valuable in the synthesis of chiral molecules. It has been used as a precursor in the synthesis of:
-
(R)-(+)-muscopyridine[3]
-
Polycavernoside A[3]
-
(+)-Allopumiliotoxin 323B'[3]
-
Pyrazolopyrimidinamine derivatives with kinase inhibitory activity[3]
-
Homochiral porous molecular networks[3]
The diagram below illustrates the key reactive sites of the molecule.
Caption: Reactive sites on (S)-(+)-3-Bromo-2-methyl-1-propanol.
Experimental Protocols
Proposed Synthesis of 3-Bromo-2-methyl-1-propanol from 2-methyl-1,3-propanediol:
-
Reaction Setup: Dissolve 2-methyl-1,3-propanediol in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of triphenylphosphine, or phosphorus tribromide (PBr₃)) to the stirred solution. The stoichiometry should be carefully controlled to favor mono-bromination.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture, for example by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
The following diagram outlines the general workflow for this proposed synthesis.
Caption: Proposed workflow for the synthesis of 3-bromo-2-methyl-1-propanol.
Safety and Handling
(S)-(+)-3-Bromo-2-methyl-1-propanol is considered a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Class | GHS Statements | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
This technical guide provides a summary of the key chemical properties and handling information for (S)-(+)-3-Bromo-2-methyl-1-propanol to aid researchers in its safe and effective use. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[1]
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-3-BROMO-2-METHYL-1-PROPANOL | 98244-48-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Bromo-2,2-dimethyl-1-propanol(40894-00-6) 1H NMR [m.chemicalbook.com]
- 7. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum [chemicalbook.com]
